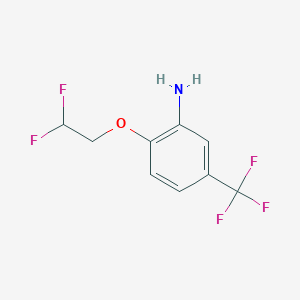

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline

Description

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl group at the 5-position and a 2,2-difluoroethoxy substituent at the 2-position of the aniline ring. Its molecular formula is C₉H₈F₅NO, with a molecular weight of 241.05 g/mol .

Properties

Molecular Formula |

C9H8F5NO |

|---|---|

Molecular Weight |

241.16 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2 |

InChI Key |

GZKJIJGPUYSLBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,2-difluoroethanol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., NaOH, KOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .

Comparison with Similar Compounds

Substituent Variations: Oxygen vs. Sulfur

- 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline (C₉H₈F₅NS, MW 257.22):

- Key Difference : The ethoxy oxygen is replaced with a sulfur atom (sulfanyl group).

- Impact : Sulfur’s lower electronegativity and higher polarizability may alter electronic properties and reactivity. Sulfur-containing compounds are prone to oxidation or disulfide formation, which could affect metabolic stability .

Chain Length and Fluorination

- 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline (C₁₁H₁₄F₃NO₂, MW 249.23): Key Difference: A longer ethoxyethoxy chain replaces the difluoroethoxy group. Impact: Increased chain length enhances solubility in polar solvents but may reduce membrane permeability.

Aromatic vs. Aliphatic Substituents

- 2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline (C₁₅H₁₄F₃NO, MW 281.27): Key Difference: A phenyl group is appended to the ethoxy chain. However, the higher molecular weight and steric bulk may reduce bioavailability .

Phenoxy Group Variations

- 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₅H₁₄F₃NO₂, MW 297.28): Key Difference: A phenoxy group with a para-ethoxy substituent is present. The higher molecular weight may also affect pharmacokinetics .

- 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₄H₁₂F₃NO₂, MW 283.24): Key Difference: A methoxy group at the meta position on the phenoxy ring. Impact: The meta-methoxy group could disrupt hydrogen bonding or electronic distribution, influencing target selectivity and metabolic pathways .

Lipophilicity and Solubility

Metabolic Stability

- Fluorinated compounds like the target and 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline exhibit enhanced metabolic resistance due to C-F bond strength. In contrast, non-fluorinated analogs (e.g., ethoxyethoxy derivative) are more susceptible to oxidative metabolism .

Biological Activity

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic compound recognized for its potential biological activity and applications in pharmacology. The unique structure, featuring both difluoroethoxy and trifluoromethyl groups, influences its chemical reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Research indicates that 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Interaction : The compound may modulate enzyme activities by altering binding affinities due to the presence of fluorinated groups.

- Receptor Binding : Similar compounds have shown potential in binding to adrenergic receptors, influencing pathways related to inflammation and cell proliferation.

Pharmacological Properties

Preliminary studies suggest that 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline exhibits several pharmacological properties:

- Anti-inflammatory Effects : Investigations into structurally similar compounds indicate potential anti-inflammatory activities.

- Anticancer Potential : The compound has been explored for its role in cancer treatment due to its ability to influence cell signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Case Study: Interaction with Receptors

In one study, the binding affinity of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline was tested against various receptors. The results indicated a significant interaction with adrenergic receptors, suggesting a potential therapeutic role in managing cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.